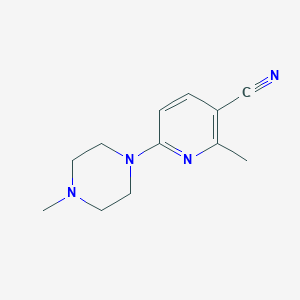

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-10-11(9-13)3-4-12(14-10)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEVCNGNOGSCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with 1-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-6-(4-Methylpiperazin-1-yl)nicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erzeugen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Piperazinring mit verschiedenen Substituenten modifiziert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel in wässrigen oder organischen Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Verschiedene Nucleophile in Gegenwart von Basen wie Kaliumcarbonat oder Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Amine oder andere reduzierte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is , with a molecular weight of approximately 216.29 g/mol. The compound contains a pyridine ring with a cyano group and a piperazine moiety, which contributes to its biological activity and potential as a pharmacological agent.

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile may have applications in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests potential use as an anxiolytic or antidepressant. Studies have demonstrated that compounds with similar structures can exhibit significant interactions with serotonin and dopamine receptors, which are crucial in mood regulation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Preliminary investigations suggest that derivatives of nicotinonitriles can inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve interference with bacterial enzyme function or disruption of cell membrane integrity .

3. Cancer Research

In cancer research, 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is being explored as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP activity can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Pharmacological Insights

Biochemical Pathways

The compound interacts with specific enzymes and receptors within biological pathways. Studies utilizing molecular docking simulations have revealed that 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile binds effectively to active sites of target proteins, modulating their activity. This interaction can lead to either inhibition or activation of signaling pathways, which is critical for its therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of nicotinonitriles demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that compounds similar to 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile could be effective against resistant strains, underscoring their potential in developing new antibiotics .

Case Study 2: Cancer Treatment Potential

In another investigation focused on cancer therapies, researchers found that compounds targeting PARP showed enhanced cytotoxicity towards cancer cell lines while sparing normal cells. This finding suggests that 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile could be further developed as a targeted therapy for specific cancers .

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Positional Isomers and Piperazinyl Substitution Patterns

A key positional isomer, 5-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile (CAS 1355196-51-8), shares the same molecular formula (C₁₂H₁₆N₄) and weight (216.28 g/mol) but differs in the methyl group’s placement (5-position vs. 2-position).

Additionally, stereoisomers such as (S)-6-(3-methylpiperazin-1-yl)nicotinonitrile and its (R) -counterpart (similarity score: 0.74) highlight the impact of piperazinyl substitution. The target compound’s 4-methylpiperazinyl group may offer enhanced conformational flexibility compared to 3-methyl derivatives, influencing solubility or target engagement .

Substituent Effects on Bioactivity

Compound 15b

This derivative (C₃₅H₂₆FN₅O, MW 551.60 g/mol) features a naphthyl group and a fluorophenyl-pyrazolyl substituent. While it exhibits cytotoxic properties, its higher molecular weight and bulky substituents may reduce bioavailability compared to the more compact 2-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile .

Compound XLII

Electron-withdrawing groups (e.g., bromine) may enhance target affinity but introduce metabolic liabilities, whereas the target compound’s methyl and methylpiperazinyl groups (electron-donating) could favor different pharmacokinetic profiles .

Core Structure Variations

Quinoline-based analogs like 2-(piperazin-1-yl)quinoline maleate (similarity score: 0.75) differ in their aromatic core (quinoline vs. nicotinonitrile).

Biologische Aktivität

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Nicotinonitriles

Nicotinonitriles are characterized by their pyridine ring structure and a cyano group, which contribute to their pharmacological properties. They have been studied for various applications, including antimicrobial, anticancer, and neuroprotective effects. The presence of substituents such as piperazine enhances their biological activity and selectivity towards specific targets.

1. Anticancer Activity

Research indicates that nicotinonitriles exhibit significant anticancer properties. For instance, various substituted nicotinonitriles were tested against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Compounds derived from nicotinonitriles demonstrated varying degrees of inhibitory effects on these cell lines, with some showing comparable efficacy to established chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 163 | MCF-7 | 5.0 | High |

| 164 | NCI-H460 | 10.0 | Moderate |

| 165 | SF-268 | 15.0 | Low |

2. Antimicrobial Properties

Nicotinonitriles have also been evaluated for their antimicrobial activities. Studies have shown that they possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile exhibited minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Escherichia coli | 31.250 | Bacteriostatic |

3. Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests a role in the management of Alzheimer's disease . In vitro studies demonstrated that derivatives could significantly reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology.

The biological activity of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition: The compound acts as an inhibitor of various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Receptor Modulation: It has been identified as an antagonist for certain receptors, including the adenosine A2A receptor, which is implicated in neurodegenerative processes.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor volume compared to the control group treated with saline.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it inhibited biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with halogenated nicotinonitrile precursors. For example, nucleophilic substitution with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours is common. Optimization includes:

- Catalyst Screening: Use of K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .

- Temperature Control: Gradual heating to avoid side reactions like oxidation or dimerization.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .

Q. How should researchers interpret NMR spectral data to confirm the structure of nicotinonitrile derivatives?

Methodological Answer: Key NMR features for structural confirmation:

- ¹H NMR:

- Aromatic protons (6.2–8.4 ppm, splitting patterns depend on substitution).

- Piperazine protons: N–CH₃ singlet (~2.3 ppm), piperazine ring protons (2.5–3.5 ppm, multiplet) .

- ¹³C NMR:

- Nitrile carbon at ~115–120 ppm.

- Pyridine carbons (120–160 ppm), piperazine carbons (45–55 ppm) .

Cross-validate with DEPT-135 or HSQC to assign quaternary carbons.

Q. What safety protocols are critical when handling nicotinonitrile derivatives during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- First Aid:

- Skin contact: Immediate washing with soap/water.

- Eye exposure: 15-minute water rinse followed by medical consultation .

- Waste Disposal: Neutralize nitrile-containing waste with NaHCO₃ before disposal.

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile?

Methodological Answer:

- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to assess reactivity and charge-transfer potential.

- Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites for interaction studies.

- Aromaticity Indices: Use NICS (Nucleus-Independent Chemical Shift) to evaluate aromatic stabilization in the pyridine ring .

Software: Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set.

Q. What strategies resolve contradictions in biological activity data across studies on nicotinonitrile derivatives?

Methodological Answer:

- Assay Validation: Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Confirmation: Re-analyze compound purity via HPLC or LC-MS to rule out impurity interference.

- Dose-Response Studies: Perform IC₅₀/EC₅₀ assays to establish activity thresholds .

Q. How do researchers assess the impact of polymorphism on the physicochemical properties of nicotinonitrile-based compounds?

Methodological Answer:

- X-ray Diffraction (XRD): Determine crystal packing and hydrogen-bonding networks.

- Thermal Analysis: Use DSC/TGA to identify polymorphic transitions and stability.

- Solubility Studies: Compare dissolution rates of different polymorphs in biorelevant media (e.g., FaSSIF) .

Q. What advanced analytical techniques quantify trace impurities in nicotinonitrile derivatives?

Methodological Answer:

- LC-HRMS: Detect impurities at ppm levels using C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid).

- NMR Spectroscopy: ¹H–¹³C HMBC to trace impurity structures.

- Reference Standards: Use certified materials (e.g., LGC Standards) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.